An In-Depth Technical Guide to N-Isopropyl-3-fluoroaniline (CAS 121431-27-4)
An In-Depth Technical Guide to N-Isopropyl-3-fluoroaniline (CAS 121431-27-4)
Introduction: A Versatile Fluorinated Building Block
N-Isopropyl-3-fluoroaniline is a substituted aniline derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorine atom at the meta-position of the aniline ring and an isopropyl group on the nitrogen, imparts a unique combination of lipophilicity, reactivity, and steric influence.[1] The fluorine atom enhances metabolic stability and modulates the basicity of the amino group, while the isopropyl substituent increases lipophilicity, which can improve penetration through biological membranes—a highly desirable trait in drug development.[1] This guide provides a comprehensive overview of the core properties, synthesis, spectral characteristics, reactivity, and applications of N-Isopropyl-3-fluoroaniline for researchers, scientists, and professionals in drug development and chemical synthesis.
Part 1: Core Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. N-Isopropyl-3-fluoroaniline is a yellow liquid at room temperature with a distinct set of characteristics summarized below.
Table 1: Physicochemical Properties of N-Isopropyl-3-fluoroaniline
| Property | Value | Source(s) |
| CAS Number | 121431-27-4 | [1] |
| Molecular Formula | C₉H₁₂FN | [1] |
| Molecular Weight | 153.20 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 217 °C | Data from supplier catalogs |
| Density | 1.045 g/cm³ | Data from supplier catalogs |
| Flash Point | 85 °C | Data from supplier catalogs |
| Purity | Typically ≥97-98% (HPLC) | [1] |
| Storage | 0-8°C, protect from light | [1] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Significance & Field Insights |
| LogP (Octanol/Water) | 2.646 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. The isopropyl group significantly increases this value compared to 3-fluoroaniline. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | This low TPSA value is characteristic of molecules likely to exhibit good oral bioavailability and CNS penetration. |
| Hydrogen Bond Donors | 1 (N-H) | The secondary amine can act as a hydrogen bond donor, crucial for interactions with biological targets like enzyme active sites. |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | The nitrogen lone pair can act as a hydrogen bond acceptor. |
| Rotatable Bonds | 2 | Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for binding selectivity. |
Part 2: Synthesis and Purification
The most common and industrially scalable method for preparing N-alkylated anilines is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from an aniline and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine.
Field-Proven Protocol: Reductive Amination
Reaction Scheme:
Experimental Protocol: Synthesis via Reductive Amination
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Reactor Setup: To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 3-fluoroaniline (e.g., 0.2 mol) and acetone (e.g., 0.24 mol, 1.2 equivalents).
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Solvent Addition: Add glacial acetic acid (e.g., 120 mL) to dissolve the reactants.
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Cooling: Cool the reaction mixture to approximately 10°C using an ice bath. The use of an acidic medium like acetic acid is crucial as it catalyzes the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the initial ketone.
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Reductant Addition: Add sodium borohydride (NaBH₄) (e.g., 0.25 mol, 1.25 equivalents) portion-wise, ensuring the internal temperature does not exceed 20°C. Sodium borohydride is a cost-effective and selective reducing agent for this transformation. More specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also highly effective, as they are more stable at slightly acidic pH and selectively reduce the iminium ion over the ketone.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 20°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup - Quenching: Carefully pour the reaction mixture into 500 mL of ice water to quench any unreacted sodium borohydride.
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Workup - Basification: Make the aqueous solution alkaline (pH > 8) by the dropwise addition of 50% aqueous sodium hydroxide. This step must be performed cautiously in an ice bath to keep the temperature below 25°C. Basification neutralizes the acetic acid and deprotonates the amine product, rendering it soluble in organic solvents.
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Extraction: Extract the product into a suitable organic solvent, such as hexane or ethyl acetate (2 x 100 mL).
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Washing & Drying: Combine the organic phases, wash with saturated sodium chloride solution (brine) to remove residual water, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product as a liquid. For high purity, the product can be purified by vacuum distillation.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of N-Isopropyl-3-fluoroaniline.
Part 3: Spectroscopic and Reactivity Profile
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the key features can be predicted based on the structure and data from analogous compounds. Experimental verification is essential for lot-specific quality control.
Table 3: Predicted Spectroscopic Features
| Technique | Predicted Key Features | Rationale & Causality |
| ¹H NMR | ~7.1-7.2 ppm (t, 1H): Aromatic H5~6.3-6.5 ppm (m, 3H): Aromatic H2, H4, H6~3.6-3.8 ppm (septet, 1H): Isopropyl CH~3.5-3.7 ppm (broad s, 1H): N-H~1.2 ppm (d, 6H): Isopropyl CH₃ | Aromatic protons are influenced by the electron-withdrawing fluorine and electron-donating -NH-isopropyl group. The methine (CH) proton of the isopropyl group will be a septet due to coupling with the six methyl protons, which in turn appear as a doublet. |
| ¹³C NMR | ~164 ppm (d, J≈240 Hz): C3 (C-F)~150 ppm (d, J≈10 Hz): C1 (C-N)~130 ppm (d, J≈10 Hz): C5~106 ppm (s): C6~102 ppm (d, J≈21 Hz): C4~98 ppm (d, J≈25 Hz): C2~45 ppm (s): Isopropyl CH~23 ppm (s): Isopropyl CH₃ | The carbon directly attached to fluorine (C3) will show a large coupling constant (¹JCF). Carbons ortho and meta to the fluorine will show smaller 2- and 3-bond C-F couplings. The N-isopropyl group shifts the C1 resonance downfield. |
| IR (cm⁻¹) | ~3400: N-H stretch (secondary amine)~2970: C(sp³)-H stretch (isopropyl)~1610, 1500: C=C aromatic ring stretch~1250: C-N stretch~1150: C-F stretch | The N-H stretch for a secondary amine is a single, sharp peak. The C-H stretches for the isopropyl group will be prominent. The C-F stretch is typically found in the fingerprint region. |
| Mass Spec (EI) | m/z 153: Molecular Ion (M⁺)m/z 138: [M-CH₃]⁺ (Base Peak)m/z 111: [M-C₃H₆]⁺ | The molecular ion peak should be observable. The most stable fragment is typically formed by alpha-cleavage, losing a methyl radical from the isopropyl group to form a stabilized iminium cation ([M-15]), which is often the base peak.[2] |
Chemical Reactivity
The reactivity of N-Isopropyl-3-fluoroaniline is governed by the interplay between the secondary amine, the electron-withdrawing fluorine atom, and the aromatic ring.
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N-Alkylation/Acylation: The secondary amine is nucleophilic and can readily undergo further alkylation or acylation reactions at the nitrogen atom.
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Electrophilic Aromatic Substitution: The -NHR group is a strong activating group and is ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The substitution pattern will be a composite of these effects, with electrophiles likely adding to the C2, C4, and C6 positions.
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Diazotization: Like other anilines, it can be converted to a diazonium salt, although the conditions may need to be optimized due to the secondary amine. This opens pathways to a wide range of other functional groups via Sandmeyer-type reactions.[3]
Diagram 2: Conceptual Reactivity Map
Caption: Key reaction classes for N-Isopropyl-3-fluoroaniline.
Part 4: Applications and Field Relevance
N-Isopropyl-3-fluoroaniline serves as a high-value intermediate in several key industrial and research areas.
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Pharmaceutical Development: It is a building block for active pharmaceutical ingredients (APIs). The fluoro- and isopropyl- groups are common motifs in modern medicinal chemistry, used to optimize potency, selectivity, and ADME properties.[1]
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Agrochemicals: The compound is utilized in the synthesis of advanced herbicides and pesticides. The specific substitution pattern can lead to products with enhanced efficacy and selectivity for crop protection.[1]
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Material Science: It is employed in the creation of specialized polymers and coatings where specific chemical properties are required for improved durability and performance.[4]
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Organic Synthesis: As a versatile building block, it facilitates the construction of complex molecular architectures, aiding researchers in exploring novel chemical reactions and pathways.[1]
Part 5: Safety and Handling
No specific GHS classification for N-Isopropyl-3-fluoroaniline is universally published. However, based on data for structurally similar compounds like 4-fluoro-N-isopropylaniline and 3-fluoroaniline, a high degree of caution is warranted.
Table 4: Inferred Hazard Profile and Safety Recommendations
| Hazard Category | Associated Risk | Recommended Precautions |
| Acute Toxicity | Potentially harmful or toxic if swallowed, inhaled, or in contact with skin. | Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid generating aerosols. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length trousers. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible. |
| Sensitization | May cause an allergic skin reaction. | Avoid repeated skin contact. Wash hands thoroughly after handling. |
| Mutagenicity | Suspected of causing genetic defects (based on analogues). | Use stringent engineering controls and PPE to minimize any exposure. |
Handling and Storage:
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
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Engineering Controls: Use in a certified chemical fume hood to minimize inhalation exposure.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (0-8°C recommended) away from incompatible materials such as strong oxidizing agents and acids.[1]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
References
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Jackowska, K., & Krysinski, P. (2013). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 14(5), 10199–10212. Available at: [Link]
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Gregory, T. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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